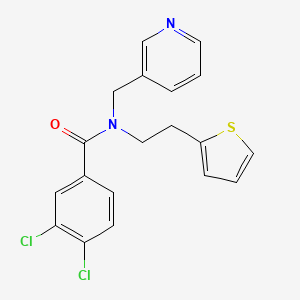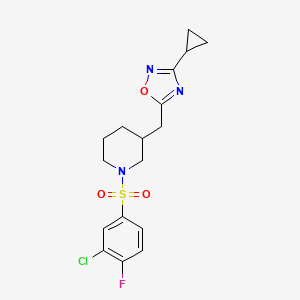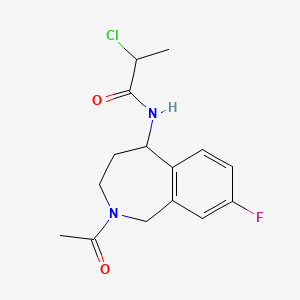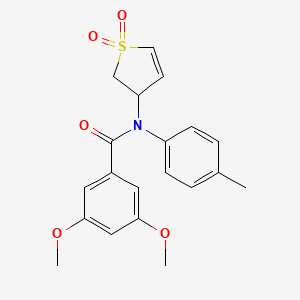
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, material science, and organic synthesis due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzoyl chloride, pyridine-3-methanol, and 2-(thiophen-2-yl)ethylamine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of benzamides are often explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-(pyridin-3-ylmethyl)benzamide
- N-(2-(thiophen-2-yl)ethyl)benzamide
- 3,4-dichlorobenzamide
Uniqueness
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the presence of both pyridine and thiophene moieties, which can impart distinct chemical and biological properties compared to other benzamides.
Properties
IUPAC Name |
3,4-dichloro-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c20-17-6-5-15(11-18(17)21)19(24)23(9-7-16-4-2-10-25-16)13-14-3-1-8-22-12-14/h1-6,8,10-12H,7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTJPTAZOPAFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574879.png)
![3-{[4-(2-Fluorophenyl)piperazino]methyl}-4-(4-methoxyphenyl)-1-phenyl-2-azetanone](/img/structure/B2574880.png)
![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2574881.png)
![N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide](/img/structure/B2574882.png)
![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2574884.png)
![(2E)-3-(furan-2-yl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}prop-2-enamide](/img/structure/B2574885.png)
![1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B2574886.png)

![6-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2574890.png)

![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)


